molecular formula C14H14O4 B5741622 3,4-dimethyl-2-oxo-2H-chromen-7-yl propionate

3,4-dimethyl-2-oxo-2H-chromen-7-yl propionate

Cat. No. B5741622
M. Wt: 246.26 g/mol
InChI Key: XJSPHEYOTZNCFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethyl-2-oxo-2H-chromen-7-yl propionate, also known as DCP, is a synthetic compound that belongs to the class of coumarin derivatives. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields such as medicine, agriculture, and materials science.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-2-oxo-2H-chromen-7-yl propionate is complex and depends on the specific application. In medicine, 3,4-dimethyl-2-oxo-2H-chromen-7-yl propionate has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tumor growth. In agriculture, 3,4-dimethyl-2-oxo-2H-chromen-7-yl propionate inhibits the activity of enzymes involved in the biosynthesis of plant hormones, leading to changes in plant growth and development. In materials science, 3,4-dimethyl-2-oxo-2H-chromen-7-yl propionate is used as a building block for the synthesis of new materials with unique properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-dimethyl-2-oxo-2H-chromen-7-yl propionate are diverse and depend on the specific application. In medicine, 3,4-dimethyl-2-oxo-2H-chromen-7-yl propionate has been shown to reduce inflammation and tumor growth in animal models. In agriculture, 3,4-dimethyl-2-oxo-2H-chromen-7-yl propionate has been shown to regulate plant growth and development, leading to increased crop yields. In materials science, 3,4-dimethyl-2-oxo-2H-chromen-7-yl propionate has been used to synthesize materials with unique optical and magnetic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,4-dimethyl-2-oxo-2H-chromen-7-yl propionate in lab experiments is its relatively simple synthesis method and commercial availability. 3,4-dimethyl-2-oxo-2H-chromen-7-yl propionate is also a versatile compound that can be used in various applications. However, one limitation of using 3,4-dimethyl-2-oxo-2H-chromen-7-yl propionate is its potential toxicity, which can vary depending on the specific application and dosage used.

Future Directions

There are several future directions for the study of 3,4-dimethyl-2-oxo-2H-chromen-7-yl propionate. In medicine, further research is needed to explore the potential of 3,4-dimethyl-2-oxo-2H-chromen-7-yl propionate as a novel anti-inflammatory and anti-tumor drug. In agriculture, research is needed to optimize the use of 3,4-dimethyl-2-oxo-2H-chromen-7-yl propionate as a plant growth regulator and insecticide. In materials science, there is potential for the development of new materials with unique properties using 3,4-dimethyl-2-oxo-2H-chromen-7-yl propionate as a building block. Overall, the study of 3,4-dimethyl-2-oxo-2H-chromen-7-yl propionate has the potential to lead to new discoveries and applications in various fields of scientific research.

Synthesis Methods

3,4-dimethyl-2-oxo-2H-chromen-7-yl propionate can be synthesized through a multi-step process starting from readily available starting materials. The first step involves the condensation of 3,4-dimethylcoumarin with propionic anhydride in the presence of a catalyst such as sulfuric acid. The resulting intermediate is then purified and subjected to further reactions to yield the final product, 3,4-dimethyl-2-oxo-2H-chromen-7-yl propionate. The synthesis of 3,4-dimethyl-2-oxo-2H-chromen-7-yl propionate is relatively straightforward and can be performed on a large scale, making it a commercially viable compound.

Scientific Research Applications

3,4-dimethyl-2-oxo-2H-chromen-7-yl propionate has been extensively studied for its potential applications in various fields of scientific research. In medicine, 3,4-dimethyl-2-oxo-2H-chromen-7-yl propionate has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of novel drugs. In agriculture, 3,4-dimethyl-2-oxo-2H-chromen-7-yl propionate has been used as a plant growth regulator and insecticide due to its ability to inhibit the activity of certain enzymes in plants and insects. In materials science, 3,4-dimethyl-2-oxo-2H-chromen-7-yl propionate has been used as a building block for the synthesis of new materials with unique properties such as fluorescence and magnetic properties.

properties

IUPAC Name

(3,4-dimethyl-2-oxochromen-7-yl) propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-4-13(15)17-10-5-6-11-8(2)9(3)14(16)18-12(11)7-10/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSPHEYOTZNCFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-2-oxo-2H-chromen-7-yl propanoate

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